molecular formula C16H48O6Si7 B038720 Hexadecamethylheptasiloxane CAS No. 541-01-5

Hexadecamethylheptasiloxane

Cat. No.: B038720
CAS No.: 541-01-5
M. Wt: 533.1 g/mol
InChI Key: NFVSFLUJRHRSJG-UHFFFAOYSA-N
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Preparation Methods

Hexadecamethylheptasiloxane is generally synthesized by reacting a silane with an alkyl compound. A common method involves the reaction of an alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures . This process ensures the formation of the desired siloxane structure with high purity and yield.

In industrial production, the synthesis is typically carried out under controlled conditions to ensure consistency and quality. The reaction is often performed in the presence of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Hexadecamethylheptasiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.

    Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

    Substitution: this compound can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexadecamethylheptasiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: In biological research, it is utilized as a component in the formulation of biocompatible materials and as a lubricant in biomedical devices.

    Medicine: this compound is used in the development of drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: It is widely used in the cosmetics industry as an emollient, emulsifier, and anti-foaming agent.

Comparison with Similar Compounds

Hexadecamethylheptasiloxane is unique due to its high chemical stability, low surface tension, and excellent lubricity. Similar compounds include:

    Octamethylcyclotetrasiloxane: A cyclic siloxane with similar properties but a different structure.

    Decamethylcyclopentasiloxane: Another cyclic siloxane with comparable applications in cosmetics and personal care products.

    Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with similar uses but different physical properties.

This compound stands out due to its linear structure and higher molecular weight, which contribute to its unique properties and applications .

Properties

IUPAC Name

bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H48O6Si7/c1-23(2,3)17-25(7,8)19-27(11,12)21-29(15,16)22-28(13,14)20-26(9,10)18-24(4,5)6/h1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVSFLUJRHRSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48O6Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060242
Record name Hexadecamethylheptasiloxane
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Molecular Weight

533.1 g/mol
Source PubChem
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Boiling Point

286.8 °C, BP: 270 °C
Record name Hexadecamethylheptasiloxane
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Solubility

Very soluble in benzene, ligroin
Record name Hexadecamethylheptasiloxane
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Density

0.9012 g/cu cm at 20 °C
Record name Hexadecamethylheptasiloxane
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Vapor Pressure

5.55X10-4 mm Hg at 25 °C (extrapolated)
Record name Hexadecamethylheptasiloxane
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Color/Form

Liquid

CAS No.

541-01-5
Record name Hexadecamethylheptasiloxane
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Record name Hexadecamethylheptasiloxane
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Record name Heptasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,13-hexadecamethyl-
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Record name Hexadecamethylheptasiloxane
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Record name Hexadecamethylheptasiloxane
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Record name Hexadecamethylheptasiloxane
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Melting Point

-78 °C
Record name Hexadecamethylheptasiloxane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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